molecular formula C15H24N2O B13199060 (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

Cat. No.: B13199060
M. Wt: 248.36 g/mol
InChI Key: TYMZZUQUMXVRFB-PYMCNQPYSA-N
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Description

The compound (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is a chiral pentanamide derivative featuring a 2-methylphenyl-substituted ethyl group at the amide nitrogen and a branched 4-methylpentanamide backbone. Its molecular formula is C₁₅H₂₂N₂O (calculated from structural analogs in and ), with a molecular weight of 262.35 g/mol. The stereochemistry at the C2 position (S-configuration) and the substituted aromatic group are critical to its physicochemical and biological properties. This compound shares structural homology with peptide-based enzyme substrates and opioid receptor ligands but lacks direct pharmacological data in the provided evidence .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

InChI

InChI=1S/C15H24N2O/c1-10(2)9-14(16)15(18)17-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9,16H2,1-4H3,(H,17,18)/t12?,14-/m0/s1

InChI Key

TYMZZUQUMXVRFB-PYMCNQPYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the formation of an amide bond between:

This coupling preserves the stereochemistry and yields the target amide compound.

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Activation of (S)-2-amino-4-methylpentanoic acid Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) EDC/HOBt system facilitates efficient amide bond formation while minimizing racemization
2 Coupling with (R)-1-(2-methylphenyl)ethylamine Conducted in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) Reaction temperature typically room temperature to slightly elevated (20–40°C)
3 Work-up and purification Extraction, crystallization, or chromatographic purification Ensures high purity and recovery of the chiral amide

This method is widely used in laboratory and pilot-scale preparations due to its mild conditions and stereochemical fidelity.

Industrial Scale Considerations

  • Solvent Selection: Hydrocarbon solvents (e.g., n-pentane, n-hexane), ether solvents (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., dimethylacetamide) are employed depending on scale and process optimization.
  • Temperature Control: Reaction temperatures are maintained between -40°C and 50°C to control reaction kinetics and stereochemical integrity.
  • Purification: Crystallization using anti-solvents such as n-pentane or chromatographic techniques are standard to obtain amorphous or crystalline forms with high purity.
  • Coupling Agents: Carbodiimides like EDC or N,N’-dicyclohexylcarbodiimide (DCC) are preferred for industrial amidation steps, often combined with catalysts like 4-dimethylaminopyridine (DMAP) to improve yields.

Reaction Mechanism and Chemical Considerations

  • The amide bond formation proceeds via activation of the carboxylic acid group by carbodiimide reagents to form an O-acylisourea intermediate.
  • The intermediate reacts with the amine nucleophile, leading to amide bond formation and release of urea byproducts.
  • Use of additives like HOBt reduces side reactions such as racemization and formation of N-acylurea byproducts.
  • The stereochemistry at the α-carbon of the amino acid is preserved by mild reaction conditions and careful reagent choice.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Remarks
Starting materials (S)-2-amino-4-methylpentanoic acid, (R)-1-(2-methylphenyl)ethylamine Chiral purity critical
Coupling agents EDC, HOBt, or DCC with DMAP catalyst Enhances yield and stereochemical retention
Solvents Dichloromethane, Dimethylformamide, Tetrahydrofuran Aprotic solvents preferred
Temperature 20–40°C (lab scale); -40°C to 50°C (industrial) Controls reaction rate and stereochemistry
Reaction time 4–24 hours Depends on scale and conditions
Purification Recrystallization, chromatography Achieves >95% purity
Yield Typically 70–90% Optimized by solvent and reagent choice

Research Discoveries and Applications Related to Preparation

  • The stereospecific synthesis of this compound is critical because the (2S) configuration at the amino-bearing carbon significantly influences biological activity, particularly enzyme inhibition and receptor binding.
  • Studies have demonstrated that the use of carbodiimide coupling agents combined with HOBt or similar additives effectively suppresses racemization during amide bond formation, a key concern in chiral amide synthesis.
  • Industrial patent literature (WO2016170544A1) describes optimized solvent systems and temperature ranges that improve the yield and purity of the amorphous form of related complex amide compounds, highlighting the importance of solvent and anti-solvent selection in scale-up.
  • The compound’s preparation method has been adapted for producing analogues with modified N-substituents, enabling structure-activity relationship studies in drug discovery.

Comparison with Related Compounds Preparation

Compound N-Substituent Key Differences in Preparation Applications
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide 1-phenylethyl Similar amidation but simpler amine substrate Basic receptor binding studies
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide Benzyl and ethyl groups on amide N Requires dual amine coupling, often sequential amidation Scaffold for peptidomimetic synthesis
(S)-N-((S)-1-cyano-2-phenylethyl)-4-methyl-2-(phenylsulfonamido)pentanamide Sulfonamide and cyano groups Additional functional group transformations Enhanced metabolic stability

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural features and properties of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide and its analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Source
This compound C₁₅H₂₂N₂O 262.35 2-methylphenethyl, 4-methylpentanamide Not reported Likely lipophilic Derived from
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide (HCl) C₁₂H₁₆N₃O₃·HCl 301.74 4-nitrophenyl, hydrochloride salt Not reported Moderate polarity
(S)-N-((S)-1-cyano-2-phenylethyl)-4-methyl-2-(phenylsulfonamido)pentanamide C₂₂H₂₆N₄O₃S 438.54 Cyano-phenethyl, sulfonamide Not reported Hydrophobic
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Pyridinyl-sulfamoyl, dioxoisoindolinyl 83–85 Low solubility
(S)-2-Acetamido-N-(5-((Z)-benzylidene)-2-oxotetrahydrofuran-3-yl)-4-methylpentanamide C₂₀H₂₄N₂O₄ 372.42 Benzylidene, tetrahydrofuran-2-one Not reported Moderate polarity

Key Observations :

  • Aromatic Substituents : The 2-methylphenethyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in ’s analog, which introduces polar nitro functionality .
  • Backbone Modifications : The dioxoisoindolinyl and sulfamoyl groups in ’s compound increase molecular weight and reduce solubility, likely limiting bioavailability .
  • Stereochemical Complexity: Compounds like (S)-N-((S)-1-cyano-2-phenylethyl)-4-methylpentanamide () exhibit multiple chiral centers, which may influence receptor binding specificity .

Pharmacological and Functional Comparisons

Enzyme Substrate Activity
  • The 4-methylpentanamide backbone mimics natural peptide linkages, while the 2-methylphenethyl group may sterically hinder enzyme interaction compared to smaller substituents .
  • Analog in : (S)-2-Amino-4-methyl-N-(naphthalen-2-yl)pentanamide hydrochloride is explicitly used as a leucine-derived enzyme substrate, with the naphthyl group improving fluorescence-based detection .
Receptor Binding Potential
  • Opioid Receptor Analogs : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide (Valeryl Fentanyl, ) shares a phenethyl-piperidine motif absent in the target compound. The absence of a piperidine ring in the target compound likely eliminates opioid receptor affinity .
  • uPAR Inhibitors: Cenupatide () contains a pentanamide backbone but integrates diamidinomethylene and phenylpropyl groups for uPAR inhibition, highlighting the role of cationic and aromatic moieties in targeting cell migration disorders .

Biological Activity

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is a synthetic organic compound known for its complex structure and biological activity. This compound features an amino group, a pentanamide backbone, and a phenethyl side chain, which contribute to its unique pharmacological properties. The molecular formula is C15H23N3O, with a molecular weight of approximately 234.34 g/mol. The (2S) stereochemistry is crucial for its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and modulation of protein interactions. These properties make it a candidate for therapeutic applications in various diseases.

The compound's biological activity is primarily attributed to its ability to bind to specific molecular targets, influencing enzyme activity and metabolic pathways. Studies have shown that it can effectively inhibit certain enzymes, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Structure-Activity Relationship

The structure of this compound allows it to interact with various biological targets. Its unique configuration enables it to form specific interactions with enzyme active sites, which can lead to inhibition or modulation of their activity.

Structural Feature Description
Amino Group Essential for binding interactions with target proteins.
Pentanamide Backbone Provides structural stability and solubility.
Phenethyl Side Chain Enhances binding affinity and specificity towards certain enzymes.

Enzyme Inhibition

One of the significant studies focused on the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to immune response modulation. The compound demonstrated substantial inhibitory effects, suggesting potential applications in immunotherapy.

  • Inhibition Assay Results : The compound was tested against IDO1 using standard enzymatic assays, showing an IC50 value comparable to established inhibitors. This indicates its potential as a therapeutic agent in enhancing immune responses against tumors.

Protein Interaction Studies

Another study explored the interaction of this compound with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

  • Findings : The compound exhibited selective binding to CDK4/6, leading to effective inhibition of cancer cell proliferation in vitro. This highlights its potential role in cancer therapy.

Applications

The diverse biological activities of this compound suggest its utility in several fields:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting metabolic pathways.
  • Biochemical Research : In studies aimed at understanding enzyme mechanisms and protein interactions.

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